

# disulfane as a signaling molecule in biological systems

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An In-depth Technical Guide to **Disulfane** as a Signaling Molecule in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Disulfane** (H<sub>2</sub>S<sub>2</sub>), and more broadly, sulfane sulfur species, are increasingly recognized as critical signaling molecules in a wide array of biological processes. Historically overshadowed by hydrogen sulfide (H<sub>2</sub>S), recent evidence demonstrates that **disulfane**s and related polysulfides are not merely byproducts of H<sub>2</sub>S metabolism but are key mediators of redox-based cellular communication. This technical guide provides a comprehensive overview of the current understanding of **disulfane** signaling, including its endogenous production, mechanisms of action, and physiological roles. Detailed experimental protocols for the detection and quantification of these species are provided, along with quantitative data on their concentrations and the kinetics of their enzymatic production. Furthermore, key signaling pathways involving **disulfane** are illustrated, and the implications for drug development are discussed.

# Introduction to Disulfane Signaling

For many years, hydrogen sulfide (H<sub>2</sub>S) was considered the primary gaseous signaling molecule from the sulfur-containing family, alongside nitric oxide (NO) and carbon monoxide (CO). However, it is now understood that many of the biological effects previously attributed to H<sub>2</sub>S may be mediated by sulfane sulfur species, including **disulfane** (H<sub>2</sub>S<sub>2</sub>), persulfides



(RSSH), and polysulfides (RSS<sub>n</sub>R, H<sub>2</sub>S<sub>n</sub>).[1] These molecules are characterized by a sulfur atom bonded to another sulfur atom, which confers unique chemical reactivity.

**Disulfane**s and polysulfides are more nucleophilic than H<sub>2</sub>S and can directly interact with protein cysteine residues to form persulfides (-SSH), a post-translational modification known as S-sulfhydration or sulfuration.[2] This modification can alter protein structure and function, thereby modulating a variety of signaling pathways. The reversible nature of S-sulfhydration makes it an ideal mechanism for dynamic cellular regulation.

# **Endogenous Production of Disulfane**

**Disulfane** and other sulfane sulfur species are produced through both enzymatic and non-enzymatic pathways in mammalian cells.

#### 2.1. Enzymatic Production

The primary enzymatic sources of H<sub>2</sub>S, which is a precursor to **disulfane**, are three key enzymes involved in cysteine metabolism:

- Cystathionine β-synthase (CBS)
- Cystathionine y-lyase (CSE)
- 3-Mercaptopyruvate Sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT)

These enzymes generate H<sub>2</sub>S from L-cysteine and other substrates.[2] H<sub>2</sub>S can then be oxidized to form **disulfane** and other polysulfides. Additionally, there is evidence that these enzymes can directly produce sulfane sulfur species.

#### 2.2. Non-Enzymatic Production

Non-enzymatic pathways for the generation of sulfane sulfur species also exist, often involving the reduction of elemental sulfur or the reaction of H<sub>2</sub>S with oxidized thiols.

# **Quantitative Data**



The following tables summarize key quantitative data related to **disulfane** and its associated enzymes and effects.

Table 1: Concentrations of **Disulfane** and Related Species in Biological Samples

Biological Sample	Species Measured	Concentration/ Level	Method Used	Reference
Human Embryonic Kidney (HEK293) Cells	Protein Persulfides	1.52 ± 0.6 μg/mg protein	ProPerDP (Protein Persulfide Detection Protocol)	[3][4]
Mouse Liver	Protein Persulfides	11.6 ± 6.9 μg/mg protein	ProPerDP	[3][4]
Rat Blood	Reactive Sulfide	Baseline: 0.4–0.9 μΜ	Monobromobima ne (mBB) Assay with HPLC-FLD	[5][6]
Mammalian Plasma	Cysteine (Cys)	8–10 μΜ	Various	[7]
Mammalian Plasma	Cystine (CySS)	40–50 μΜ	Various	[7]

Table 2: Kinetic Parameters of Key Enzymes in **Disulfane** Production



Enzyme	Substrate(s	Km	V <sub>max</sub>	pH Optimum	Reference
Human Cystathionine y-Lyase (CSE)	L- Cystathionine	0.5 mM	2.5 units/mg	8.2	[7]
Human 3- Mercaptopyru vate Sulfurtransfer ase (MST)	3- Mercaptopyru vate	Varies with acceptor	Varies with acceptor	8.21 ± 0.03	

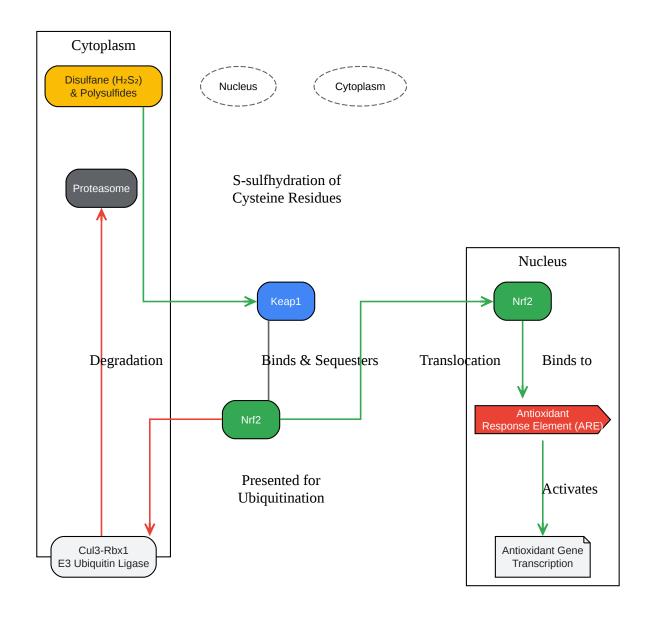
# Signaling Pathways Involving Disulfane

**Disulfane** and related species are implicated in several critical signaling pathways, often through the S-sulfhydration of key regulatory proteins.

#### 4.1. The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes. H<sub>2</sub>S and polysulfides have been shown to activate this pathway by modifying Keap1 cysteine residues, including the formation of a disulfide bond between Cys226 and Cys613, thereby promoting cell survival.





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Figure 1: **Disulfane**-mediated activation of the Keap1-Nrf2 pathway.

### 4.2. Disulfidptosis

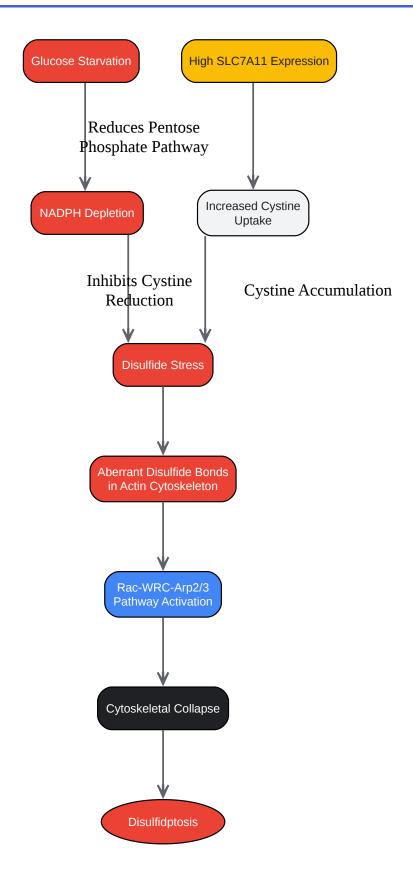


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Disulfidptosis is a recently discovered form of regulated cell death triggered by disulfide stress under conditions of glucose starvation. In cancer cells with high expression of the cystine-glutamate antiporter SLC7A11, glucose deprivation leads to a depletion of NADPH. This impairs the reduction of imported cystine to cysteine, causing an accumulation of disulfide molecules. The resulting disulfide stress leads to the aberrant formation of disulfide bonds in actin cytoskeleton proteins, activating the Rac-WRC-Arp2/3 signaling pathway and causing cytoskeletal collapse and cell death.





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Figure 2: The signaling pathway of disulfidptosis.



# **Experimental Protocols for Disulfane Detection**

Accurate detection and quantification of **disulfane** and related sulfane sulfur species are crucial for studying their biological roles. Below are detailed protocols for key experimental methods.

#### 5.1. Cyanolysis Assay for Total Sulfane Sulfur

This colorimetric method is one of the earliest techniques for detecting sulfane sulfur. It relies on the reaction of sulfane sulfur with cyanide to produce thiocyanate, which then forms a colored complex with ferric ions.[8][9][10][11]

#### Materials:

- 1 M KCN in 0.1 M NaOH
- Ferric nitrate solution: 2 g Fe(NO₃)₃⋅9H₂O in 20 mL of 65% nitric acid
- Sample (e.g., purified protein, cell lysate)
- Spectrophotometer

#### Protocol:

- To 20 μL of the sample, add 200 μL of 100 mM KCN (dissolved in 10 mM NaOH).
- Incubate the mixture at room temperature for 15 minutes.
- Add 200 μL of the ferric nitrate solution to develop the red color.
- Measure the absorbance at 460 nm using a spectrophotometer.
- Quantify the concentration of sulfane sulfur by comparing the absorbance to a standard curve prepared with known concentrations of a sulfane sulfur donor (e.g., sodium thiosulfate).
- 5.2. Monobromobimane (mBB) Assay for **Disulfane** Quantification



This method involves the derivatization of sulfide with monobromobimane (mBB) to form a stable, fluorescent product (sulfide dibimane), which is then quantified by HPLC with fluorescence detection (HPLC-FLD) or LC-MS.[5][6][12][13][14][15][16][17]

#### Materials:

- Monobromobimane (mBB) solution (e.g., 1.5 mM in acetonitrile)
- Tris-HCl buffer (e.g., 100 mM, pH 9.5)
- 5-sulfosalicylic acid (e.g., 200 mM) for stopping the reaction
- Biological sample (e.g., serum, plasma, tissue homogenate)
- HPLC system with a C18 column and fluorescence detector (Excitation: 390 nm, Emission: 475 nm)
- LC-MS system for mass spectrometric confirmation

#### Protocol:

- Sample Preparation: Collect the biological sample and process it appropriately (e.g., homogenization, centrifugation) on ice to minimize degradation of labile sulfur species.
- Derivatization:
  - In a microcentrifuge tube, mix 30 μL of the sample with 70 μL of Tris-HCl buffer.
  - Add 50 μL of 1.5 mM mBB solution.
  - Vortex immediately for 5 seconds and incubate in the dark at room temperature for 30 minutes.
- Reaction Quenching:
  - Add 50 μL of 200 mM 5-sulfosalicylic acid to stop the reaction.
  - Vortex for 5 seconds.



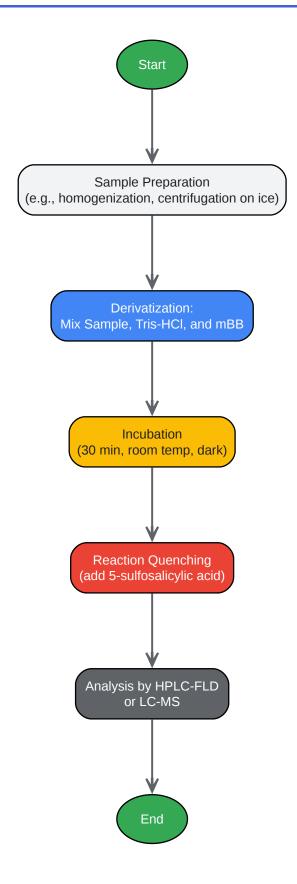




#### • Analysis:

- Transfer the resulting solution to an autosampler vial.
- Inject an appropriate volume (e.g., 10 μL) into the HPLC-FLD system.
- Separate the sulfide dibimane from other components using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
- Quantify the sulfide dibimane peak by comparing its area to a standard curve prepared with known concentrations of a sulfide standard (e.g., Na<sub>2</sub>S).





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Figure 3: Workflow for the monobromobimane (mBB) assay.



#### 5.3. Fluorescent Probes for Live-Cell Imaging

A variety of fluorescent probes have been developed for the real-time detection of **disulfane** and polysulfides in living cells. These probes typically rely on the high nucleophilicity of sulfane sulfur to induce a chemical reaction that results in a change in fluorescence.[9][10][18][19][20]

General Protocol (Example using SSP2 probe):

- Cell Culture: Plate cells (e.g., HeLa or H9c2) in a suitable imaging dish and grow to the desired confluency.
- · Probe Loading:
  - Wash the cells once with FBS-free culture medium.
  - Incubate the cells with the fluorescent probe (e.g., 50 μM SSP2) in FBS-free medium for 20 minutes at 37°C.
- Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS), pH 7.4.
- Stimulation (Optional): To observe changes in **disulfane** levels, treat the cells with a stimulus (e.g., a **disulfane** donor like Na<sub>2</sub>S<sub>2</sub> or a compound that induces endogenous production) for a specified time.
- Imaging:
  - Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets for the specific probe.
  - Quantify changes in fluorescence intensity in different cellular compartments or over time.

## **Implications for Drug Development**

The growing understanding of **disulfane** signaling has significant implications for drug development, particularly in the field of oncology.

#### 6.1. Targeting **Disulfane** Metabolism



The reliance of certain cancer cells on pathways that generate or are sensitive to disulfide stress, such as the high expression of SLC7A11, presents a therapeutic vulnerability. Drugs that inhibit glucose uptake (e.g., GLUT inhibitors) or otherwise promote disulfide stress could selectively kill these cancer cells by inducing disulfidptosis.

#### 6.2. Disulfide-Based Prodrugs

The distinct redox environments inside and outside of cells, particularly the high concentration of glutathione (GSH) in the cytosol of cancer cells, can be exploited for targeted drug delivery. Prodrugs can be designed with a disulfide linker that is stable in the bloodstream but is cleaved in the reducing intracellular environment of tumor cells, releasing the active drug specifically at the target site. This strategy can improve the therapeutic index of cytotoxic agents by minimizing off-target toxicity.

## Conclusion

**Disulfane** and related sulfane sulfur species are emerging as pivotal players in cellular signaling, mediating a diverse range of physiological and pathological processes. Their ability to post-translationally modify proteins through S-sulfhydration provides a dynamic mechanism for redox regulation. The development of sophisticated analytical tools is enabling a deeper understanding of the complex biology of these molecules. As our knowledge continues to expand, targeting **disulfane** signaling pathways holds great promise for the development of novel therapeutic strategies for a variety of diseases, including cancer.

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